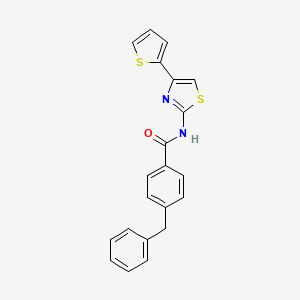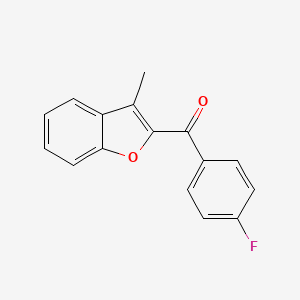![molecular formula C23H18O5 B2784689 ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate CAS No. 405917-20-6](/img/structure/B2784689.png)
ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate is an organic compound that belongs to the family of coumarin derivatives. Coumarins are known for their broad range of biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate is particularly interesting due to its potential therapeutic applications and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method starts with the reaction of 6-oxo-6H-benzo[c]chromen-3-yl chloride with phenylacetic acid under basic conditions, followed by esterification with ethanol.
Industrial Production Methods: On an industrial scale, the production of ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate may involve the use of large-scale reactors and optimized catalytic processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and the presence of specific catalysts, are meticulously controlled to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, forming oxidized derivatives with varying degrees of complexity.
Reduction: Reduction reactions can yield corresponding alcohols or amines, depending on the conditions and reagents used.
Substitution: Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate can participate in substitution reactions, where various functional groups can be introduced to its structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include oxidized coumarin derivatives, reduced alcohols, or substituted compounds with various functional groups attached to the aromatic rings.
Applications De Recherche Scientifique
Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate has been the focus of extensive research due to its diverse applications:
Chemistry: Used as a key intermediate in the synthesis of more complex coumarin derivatives and other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, such as cardiovascular disorders, cancer, and inflammatory diseases.
Industry: Applied in the manufacture of dyes, perfumes, and cosmetics, owing to its unique chemical properties.
Mécanisme D'action
The compound's biological effects are primarily mediated through its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Inhibits key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: Binds to specific receptors on cell membranes, modulating cellular responses.
Signal Transduction Pathways: Influences signal transduction pathways, thereby affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate can be compared to other coumarin derivatives and benzopyrone compounds:
Similar Compounds: Coumarin, 7-hydroxycoumarin, 4-methylumbelliferone.
Uniqueness: Unlike other coumarins, ethyl (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetate exhibits a unique combination of structural features that contribute to its distinct biological activities and synthetic versatility.
Propriétés
IUPAC Name |
ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-2-26-23(25)21(15-8-4-3-5-9-15)27-16-12-13-18-17-10-6-7-11-19(17)22(24)28-20(18)14-16/h3-14,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJRVVKWGCMHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2784614.png)
![1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B2784615.png)
![1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole](/img/structure/B2784618.png)


![N-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE](/img/structure/B2784623.png)

![3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl fluoride](/img/structure/B2784626.png)


